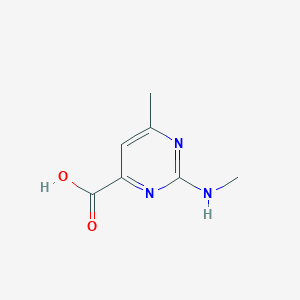
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid
Vue d'ensemble
Description
“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O2 . It has a molecular weight of 167.17 . The compound is also known by the synonym "6-methyl-2-methylaminopyrimidine-4-carboxylic acid" .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid”, can be achieved through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction . More recent methods involve a copper-catalyzed cyclization of ketones with nitriles or an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol .Molecular Structure Analysis
The InChI code for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is 1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” can be complex and depend on various factors. For instance, the Dimroth rearrangement, a process involving the isomerization of heterocycles, can be used in the synthesis of condensed pyrimidines . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis
“6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” is a powder at room temperature . The compound’s storage temperature is room temperature .Applications De Recherche Scientifique
- Application : This compound is used in the synthesis of various organic compounds .
- Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired organic compound .
- Application : This compound has been used in the synthesis of antimicrobial and anticancer agents .
- Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized agents have shown antimicrobial and anticancer activity .
- Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
- Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .
Scientific Field
Organic Chemistry
Scientific Field
Medicinal Chemistry
Scientific Field
- Application : This compound is used in the synthesis of natural and synthetic polymers .
- Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired polymer .
- Application : This compound has been used in the synthesis of antimicrobial agents .
- Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized agents have shown antimicrobial activity .
- Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
- Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .
Scientific Field
Bioengineering and Applied Chemistry
Scientific Field
Scientific Field
- Application : This compound is used in the synthesis of natural and synthetic polymers .
- Method of Application : The specific methods of application can vary depending on the specific synthesis process. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can also vary depending on the specific synthesis process. In general, it contributes to the formation of the desired polymer .
- Application : This compound has been used in the synthesis of antimicrobial agents .
- Method of Application : It is used as a building block in the synthesis of these agents. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized agents have shown antimicrobial activity .
- Application : This compound has been used in the synthesis of novel triazole-pyrimidine derivatives .
- Method of Application : It is used as a building block in the synthesis of these derivatives. The specific methods of application would depend on the specific synthesis process .
- Results or Outcomes : The synthesized derivatives have shown potential in the treatment of inflammatory diseases .
Scientific Field
Scientific Field
Scientific Field
Safety And Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Orientations Futures
The future directions for “6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid” could involve further exploration of its potential biological activities, given that pyrimidine derivatives are key structural fragments of antiviral agents . Additionally, the development of more efficient and eco-friendly synthesis methods could be a focus of future research .
Propriétés
IUPAC Name |
6-methyl-2-(methylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(6(11)12)10-7(8-2)9-4/h3H,1-2H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSQKVPPODILND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




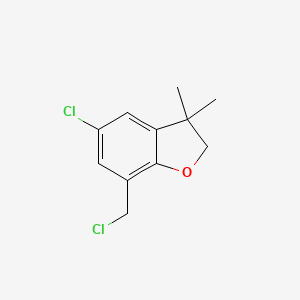
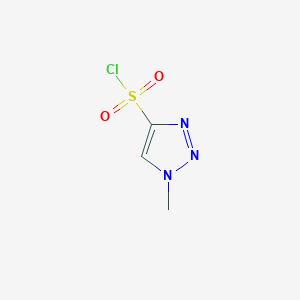


![1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone](/img/structure/B1428414.png)
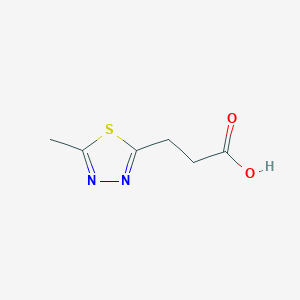
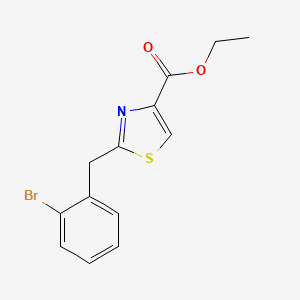

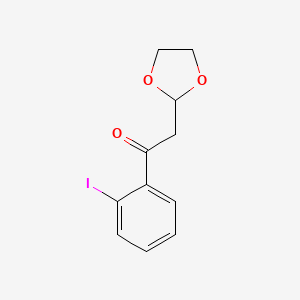
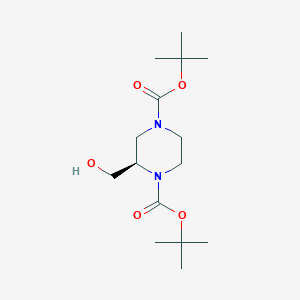
![cis-hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B1428424.png)
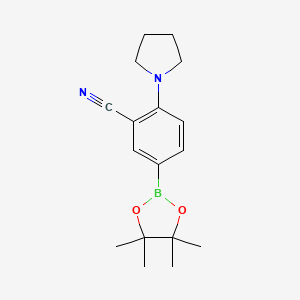
![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)